molecular formula C13H10ClNO B1295336 Salicylidene o-chloroaniline CAS No. 3172-42-7

Salicylidene o-chloroaniline

Cat. No.: B1295336
CAS No.: 3172-42-7
M. Wt: 231.68 g/mol
InChI Key: RJZYMXSMSDKXBO-UHFFFAOYSA-N
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Description

Salicylidene o-chloroaniline is an organic compound with the molecular formula C₁₃H₁₀ClNO. It is a yellow crystalline solid with a special aromatic odor. This compound is a Schiff base, which is formed by the condensation of salicylaldehyde and o-chloroaniline. It is used in various fields such as dyes, optical brighteners, fluorescent probes, drugs, and pesticides .

Biochemical Analysis

Biochemical Properties

Salicylidene o-chloroaniline plays a significant role in biochemical reactions, particularly in its interactions with metal ions. It forms complexes with metals such as copper (II) and cobalt (II), which can influence its biochemical activity . These metal complexes exhibit antimicrobial properties, suggesting that this compound can interact with bacterial enzymes and proteins, potentially inhibiting their function . The nature of these interactions involves coordination bonds between the metal ions and the nitrogen and oxygen atoms of the this compound molecule.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It exhibits cytotoxic activity against certain cancer cell lines, including breast adenocarcinoma and prostate cancer cells . The compound influences cell function by inducing oxidative stress and disrupting cellular metabolism. Additionally, this compound can modulate cell signaling pathways, leading to changes in gene expression and apoptosis in cancer cells .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form complexes with metal ions, which can then interact with biomolecules. These interactions can lead to enzyme inhibition or activation, depending on the specific enzyme and metal ion involved . For example, the copper (II) complex of this compound has been shown to inhibit the activity of certain bacterial enzymes, thereby exhibiting antimicrobial properties . Additionally, the compound can bind to DNA, leading to changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH and temperature . Over time, this compound may undergo degradation, leading to a decrease in its biological activity. Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in in vitro studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and can effectively inhibit bacterial growth . At higher doses, this compound can cause adverse effects, including toxicity and damage to vital organs . These threshold effects highlight the importance of determining the appropriate dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to its interactions with metal ions. The compound can influence metabolic flux by altering the activity of enzymes involved in key metabolic processes . For example, the copper (II) complex of this compound can inhibit the activity of enzymes involved in bacterial respiration, leading to a decrease in metabolic activity . Additionally, the compound can affect metabolite levels by modulating enzyme activity and gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, this compound can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can localize to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can exert its biological effects . Targeting signals and post-translational modifications can direct this compound to these compartments, enhancing its activity and function .

Preparation Methods

Salicylidene o-chloroaniline can be synthesized through a condensation reaction between salicylaldehyde and o-chloroaniline under alkaline conditions. The reaction is typically carried out in ethanol or an alcohol solvent and is catalyzed by a reducing agent such as zinc dust or hydrogen . The reaction conditions are relatively mild, and the product is obtained in good yield. Industrial production methods follow similar procedures but on a larger scale, ensuring the purity and consistency of the product.

Chemical Reactions Analysis

Salicylidene o-chloroaniline undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines.

    Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Salicylidene o-chloroaniline has several scientific research applications:

Comparison with Similar Compounds

Salicylidene o-chloroaniline is similar to other Schiff bases, such as salicylidene aniline and salicylidene 4-aminoantipyrine. it is unique due to the presence of the chloro substituent on the aromatic ring, which can influence its reactivity and biological activity. Similar compounds include:

These compounds share similar structural features but differ in their specific substituents and resulting properties.

Properties

IUPAC Name

2-[(2-chlorophenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c14-11-6-2-3-7-12(11)15-9-10-5-1-4-8-13(10)16/h1-9,16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZYMXSMSDKXBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401279199
Record name 2-[[(2-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3172-42-7
Record name 2-[[(2-Chlorophenyl)imino]methyl]phenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3172-42-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Salicylidene o-chloroaniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003172427
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[[(2-Chlorophenyl)imino]methyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401279199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-(2-CHLOROPHENYLIMINO)-ORTHO-CRESOL
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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